N,N,N'-trimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine
Description
N,N,N’-trimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine is a chemical compound with a complex structure that includes both amine and alkene functional groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Properties
IUPAC Name |
N,N,N'-trimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15(2)12-13-16(3)11-7-10-14-8-5-4-6-9-14/h4-10H,11-13H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRCWJSUFOTGJE-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C)C/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine typically involves the reaction of N,N,N’-trimethylethylenediamine with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-trimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce simpler amines.
Scientific Research Applications
N,N,N’-trimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which N,N,N’-trimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’-trimethylethylenediamine
- N,N,N’-dimethylethylenediamine
- N,N,N’,N’-tetramethylethylenediamine
Uniqueness
N,N,N’-trimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine is unique due to its specific structural features, which include both amine and alkene groups. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
